molecular formula C19H19ClF3N3O B2820708 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 866145-16-6

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2820708
CAS No.: 866145-16-6
M. Wt: 397.83
InChI Key: ZAHYVLXCWMGIQY-DHRITJCHSA-N
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Description

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H19ClF3N3O and its molecular weight is 397.83. The purity is usually 95%.
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Scientific Research Applications

Intermolecular Hydrogen Bonding Networks

Research has shown that certain ethanone oximes, similar in structure to the compound of interest, exhibit intriguing intermolecular hydrogen bonding networks. These studies provide insights into how oximes can form structured networks through hydrogen bonding, highlighting the significance of such interactions in the crystalline state and solution. This foundational understanding aids in the development of materials with specific properties and applications in molecular recognition and self-assembly processes (Alcalde et al., 2008).

Fungicidal Activity and Molecular Docking

Another line of research involves the synthesis of novel compounds with oxime components that exhibit significant fungicidal activities. For example, triazole derivatives containing oxime ether and phenoxy pyridine moieties have been designed and synthesized, demonstrating moderate to high fungicidal activities against various phytopathogens. This suggests potential agricultural applications of oxime-containing compounds in combating fungal diseases. Molecular docking studies have further elucidated the interaction mechanisms of these compounds with target proteins, offering a pathway for the design of new fungicides (Bai et al., 2020).

Synthetic Applications

The compound and its analogs have served as key intermediates in synthetic chemistry, enabling the development of methodologies for constructing complex molecular structures. For instance, reactions of ethanone oximes with specific reagents have led to the creation of various heterocyclic compounds, demonstrating the versatility of oxime derivatives in facilitating novel synthetic routes. These studies underscore the utility of oxime derivatives in organic synthesis, particularly in generating heterocyclic compounds that are of interest in medicinal chemistry and material science (Popov et al., 2009).

Antifungal Activity

The structural modification of ethanone oxime esters has been investigated for their antifungal efficacy. These modifications aim to enhance biological activity against specific fungal pathogens, illustrating the potential of oxime derivatives in developing new antifungal agents. The exploration of different substituents and their impact on antifungal activity provides valuable insights into the structure-activity relationship (SAR) essential for the design of effective fungicides (Liu et al., 2020).

Conformational Analysis and Cognition Activators

Studies on the conformational features of tetrahydropyridinyl oxime cognition activators reveal the significance of oxime derivatives in medicinal chemistry, particularly in the design of drugs targeting cognitive disorders. X-ray diffraction and computational methods have been utilized to understand the molecular conformations and their implications for biological activity. This research highlights the importance of structural analysis in the development of therapeutics with specific pharmacological profiles (Bandoli et al., 1991).

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O/c1-13(25-27-12-14-4-6-16(20)7-5-14)18-17(26-8-2-3-9-26)10-15(11-24-18)19(21,22)23/h4-7,10-11H,2-3,8-9,12H2,1H3/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHYVLXCWMGIQY-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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